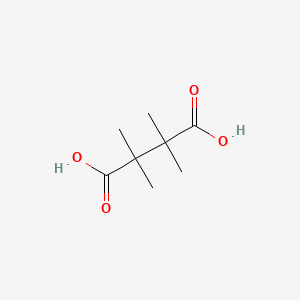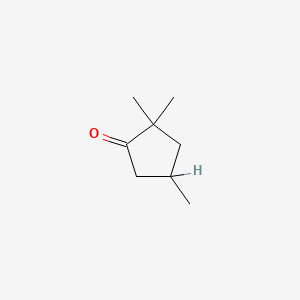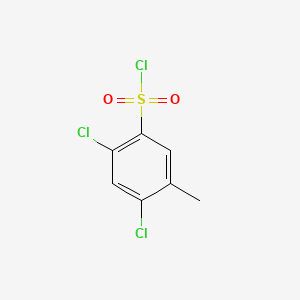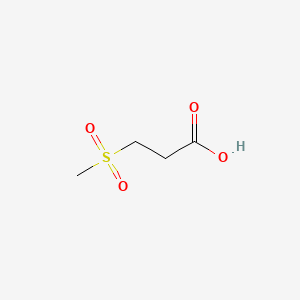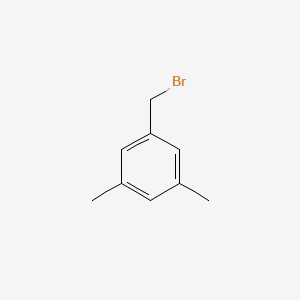
3,5-ジメチルベンジルブロミド
概要
説明
科学的研究の応用
3,5-Dimethylbenzyl bromide is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
作用機序
Target of Action
3,5-Dimethylbenzyl bromide is a chemical compound used in organic synthesis It’s known to be a useful building block in the synthesis of various organic compounds .
Mode of Action
The mode of action of 3,5-Dimethylbenzyl bromide is primarily through its reactivity as an alkylating agent. It can participate in nucleophilic substitution reactions, such as SN1 or SN2 mechanisms . In these reactions, the bromide ion is a good leaving group, which allows the benzyl carbon to form a bond with a nucleophile .
Biochemical Pathways
It’s used in the synthesis of various organic compounds, which may have diverse effects on different biochemical pathways .
Result of Action
As an alkylating agent, it has the potential to modify the structure of other molecules, which could have various effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dimethylbenzyl bromide can be synthesized through the bromination of 3,5-dimethylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, 3,5-Dimethylbenzyl bromide is produced by the bromination of 3,5-dimethylbenzyl chloride using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) . This method allows for large-scale production with high yields.
化学反応の分析
Types of Reactions
3,5-Dimethylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group . It can also participate in other reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and amines (RNH2).
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzyl derivatives, depending on the nucleophile used.
Oxidation: The major product is 3,5-dimethylbenzoic acid.
Reduction: The major product is 3,5-dimethylbenzyl alcohol.
類似化合物との比較
Similar Compounds
- 4-Methylbenzyl bromide
- 3,5-Di-tert-butylbenzyl bromide
- 3,5-Dimethoxybenzyl bromide
- 4-tert-Butylbenzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
3,5-Dimethylbenzyl bromide is unique due to the presence of two methyl groups at the 3 and 5 positions on the benzene ring . This structural feature imparts specific chemical properties and reactivity patterns that distinguish it from other benzyl bromides . The presence of these methyl groups can influence the compound’s steric and electronic properties, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
1-(bromomethyl)-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDHXCVJGBTQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181592 | |
| Record name | alpha-Bromomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27129-86-8 | |
| Record name | alpha-Bromomesitylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Bromomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylbenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,5-dimethylbenzyl bromide in the synthesis of cyclopentadienyl nickel(II) NHC complexes?
A: 3,5-Dimethylbenzyl bromide acts as a quaternizing agent in the initial steps of synthesizing the target NHC complexes. It reacts with 1-{(ethoxycarbonyl)methyl}benzimidazole (1) to yield an ester-functionalized benzimidazolium salt. [, ] This salt then undergoes a subsequent reaction with nickelocene to form the desired cyclopentadienyl nickel(II) NHC complex.
Q2: Is there any spectroscopic data available to confirm the successful incorporation of the 3,5-dimethylbenzyl group into the final NHC complex?
A: While the provided abstracts don't explicitly mention specific spectroscopic data for the 3,5-dimethylbenzyl group, the synthesized complexes were characterized using NMR, IR, and elemental analysis techniques. [, ] These methods would confirm the presence and connectivity of the 3,5-dimethylbenzyl moiety within the final complex structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




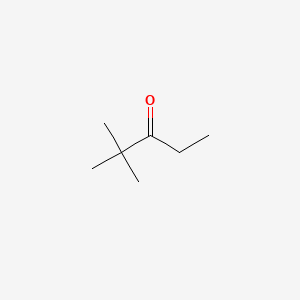


![1-[3-(trifluoromethyl)phenyl]propanol-1](/img/structure/B1295212.png)
